Cas no 1807277-74-2 (Ethyl 2-cyano-3-formyl-5-methylbenzoate)
Ethyl 2-cyano-3-formyl-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-3-formyl-5-methylbenzoate
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- Inchi: 1S/C12H11NO3/c1-3-16-12(15)10-5-8(2)4-9(7-14)11(10)6-13/h4-5,7H,3H2,1-2H3
- InChI Key: HBYVYTQMCZCIDY-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(C#N)=C(C=O)C=C(C)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 318
- XLogP3: 1.7
- Topological Polar Surface Area: 67.2
Ethyl 2-cyano-3-formyl-5-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013228-250mg |
Ethyl 2-cyano-3-formyl-5-methylbenzoate |
1807277-74-2 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
| Alichem | A010013228-500mg |
Ethyl 2-cyano-3-formyl-5-methylbenzoate |
1807277-74-2 | 97% | 500mg |
823.15 USD | 2021-07-05 | |
| Alichem | A010013228-1g |
Ethyl 2-cyano-3-formyl-5-methylbenzoate |
1807277-74-2 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
Ethyl 2-cyano-3-formyl-5-methylbenzoate Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Ethyl 2-cyano-3-formyl-5-methylbenzoate
Exploring the Versatile Applications and Properties of Ethyl 2-cyano-3-formyl-5-methylbenzoate (CAS No. 1807277-74-2)
Ethyl 2-cyano-3-formyl-5-methylbenzoate is a specialized organic compound that has garnered significant attention in pharmaceutical and fine chemical research. With the CAS number 1807277-74-2, this ester derivative combines unique functional groups – a cyano group, formyl group, and ester moiety – making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential as a building block for drug discovery, given its structural features that allow for diverse chemical modifications.
The molecular structure of Ethyl 2-cyano-3-formyl-5-methylbenzoate offers multiple reactive sites that enable various chemical transformations. The formyl group at position 3 can participate in condensation reactions, while the cyano group at position 2 provides opportunities for nucleophilic additions or cyclization reactions. These characteristics make it particularly useful in the synthesis of heterocyclic compounds, which are fundamental scaffolds in many pharmaceutical agents.
Recent studies have highlighted the compound's role in developing novel antimicrobial agents and anticancer compounds, addressing two of the most pressing healthcare challenges today. The COVID-19 pandemic has intensified the search for new antiviral compounds, and researchers are exploring derivatives of Ethyl 2-cyano-3-formyl-5-methylbenzoate as potential candidates. Its structural flexibility allows medicinal chemists to optimize pharmacological properties while maintaining desired biological activity.
In material science applications, Ethyl 2-cyano-3-formyl-5-methylbenzoate serves as a precursor for organic electronic materials. The conjugated system formed by its aromatic ring and electron-withdrawing groups makes it suitable for developing organic semiconductors and photovoltaic materials. This aligns with the growing demand for sustainable energy solutions and organic electronics in the era of green technology.
The synthesis of Ethyl 2-cyano-3-formyl-5-methylbenzoate typically involves multi-step organic reactions starting from commercially available precursors. Modern synthetic approaches emphasize green chemistry principles, using catalytic methods and environmentally benign solvents. These advancements respond to the pharmaceutical industry's increasing focus on sustainable manufacturing processes.
Analytical characterization of Ethyl 2-cyano-3-formyl-5-methylbenzoate employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structure, which are critical for research applications. The development of reliable quality control protocols ensures reproducible results in both academic and industrial settings.
From a commercial perspective, the demand for Ethyl 2-cyano-3-formyl-5-methylbenzoate has grown steadily, particularly from contract research organizations and pharmaceutical companies engaged in drug discovery. Suppliers now offer the compound in various quantities, from milligram-scale for initial research to kilogram quantities for process development. The global market for such specialized intermediates continues to expand as the pharmaceutical industry invests more in innovative therapies.
Storage and handling of Ethyl 2-cyano-3-formyl-5-methylbenzoate require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during handling. The compound's stability profile allows for long-term storage when kept in appropriate conditions, making it convenient for research applications.
Future research directions for Ethyl 2-cyano-3-formyl-5-methylbenzoate include exploring its potential in asymmetric synthesis and as a ligand in transition metal catalysis. The compound's versatility continues to inspire new applications in medicinal chemistry and materials science. As synthetic methodologies advance, we can expect to see more innovative uses of this valuable intermediate in cutting-edge research.
For researchers investigating heterocyclic compound synthesis or pharmaceutical intermediates, Ethyl 2-cyano-3-formyl-5-methylbenzoate represents a promising starting material. Its unique combination of functional groups enables diverse chemical transformations that can lead to novel bioactive molecules or advanced materials. The compound's growing importance in organic synthesis reflects the pharmaceutical industry's ongoing need for structurally diverse building blocks in drug discovery programs.
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